![molecular formula C16H15IN2O2S B5081533 N-[(4-ethoxyphenyl)carbamothioyl]-2-iodobenzamide](/img/structure/B5081533.png)
N-[(4-ethoxyphenyl)carbamothioyl]-2-iodobenzamide
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Overview
Description
N-[(4-ethoxyphenyl)carbamothioyl]-2-iodobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxyphenyl group, a carbamothioyl group, and an iodine atom attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethoxyphenyl)carbamothioyl]-2-iodobenzamide typically involves the reaction of 2-iodobenzoic acid with 4-ethoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction proceeds through the formation of an amide bond between the carboxylic acid group of 2-iodobenzoic acid and the amine group of 4-ethoxyaniline. The resulting intermediate is then treated with thiophosgene to introduce the carbamothioyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethoxyphenyl)carbamothioyl]-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate (K₂CO₃), and a suitable solvent, like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[(4-ethoxyphenyl)carbamothioyl]-2-iodobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(4-ethoxyphenyl)carbamothioyl]-2-iodobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the iodine atom and the carbamothioyl group can enhance its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-ethoxyphenyl)carbamothioyl]propanamide
- N-[(2-ethoxyphenyl)carbamothioyl]propanamide
- N-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide
Uniqueness
N-[(4-ethoxyphenyl)carbamothioyl]-2-iodobenzamide is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the ethoxyphenyl group and the carbamothioyl group also contributes to its distinct properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)carbamothioyl]-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IN2O2S/c1-2-21-12-9-7-11(8-10-12)18-16(22)19-15(20)13-5-3-4-6-14(13)17/h3-10H,2H2,1H3,(H2,18,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCVHXOFAUQXLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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